molecular formula C19H18FN3O4 B12850249 (R)-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone

(R)-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone

Cat. No.: B12850249
M. Wt: 371.4 g/mol
InChI Key: IJDQETGUEUJVTB-OAHLLOKOSA-N
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Description

®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone is a complex organic compound known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a dihydroxypropoxyphenyl moiety. It has been studied for its potential as a selective inhibitor of p38 MAP kinase, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the fluorophenyl group, and attachment of the dihydroxypropoxyphenyl moiety. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins. Its ability to selectively inhibit p38 MAP kinase makes it a valuable tool for studying cellular signaling pathways and disease mechanisms .

Medicine

In medicine, ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone is being investigated for its therapeutic potential.

Industry

In the industrial sector, this compound may be used in the development of new pharmaceuticals and chemical products. Its unique properties and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of ®-(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-dihydroxypropoxy)phenyl)methanone involves its interaction with p38 MAP kinase. The compound binds to the ATP binding pocket of the kinase, inhibiting its activity. This inhibition disrupts the signaling pathways mediated by p38 MAP kinase, leading to reduced inflammation and other therapeutic effects . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and modulation of cellular stress responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-[(2R)-2,3-dihydroxypropoxy]phenyl]methanone

InChI

InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2/t15-/m1/s1

InChI Key

IJDQETGUEUJVTB-OAHLLOKOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC[C@@H](CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Canonical SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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